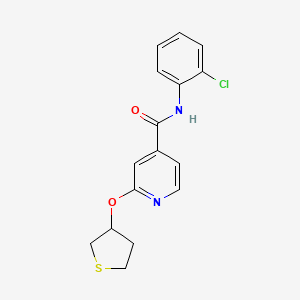
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound classified as a carboxamide. Its structure includes a 2-chlorophenyl group, a thiolan-3-yloxy moiety, and a pyridine-4-carboxamide framework. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and anti-inflammatory applications.
Chemical Structure and Properties
The molecular formula for this compound is C17H17ClN2O2S. The unique arrangement of functional groups contributes to its distinct chemical properties and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H17ClN2O2S |
| Molecular Weight | 348.85 g/mol |
| IUPAC Name | This compound |
| CAS Number | 2034621-48-0 |
Research suggests that this compound may exert its biological effects primarily through the inhibition of histone deacetylases (HDACs). HDACs are critical in regulating gene expression, and their dysregulation is often associated with various cancers. By inhibiting these enzymes, this compound could potentially lead to:
- Cell Cycle Arrest : Preventing cancer cells from proliferating.
- Apoptosis : Inducing programmed cell death in malignant cells.
Preliminary Studies
Preliminary studies indicate that compounds with similar structures exhibit anti-inflammatory properties, suggesting that this compound might also be effective in treating inflammatory conditions. However, comprehensive studies are required to fully elucidate its pharmacological profile.
Case Studies and Research Findings
- In Vitro Studies : In vitro assays have shown that compounds related to this compound demonstrate significant inhibition of HDAC activity. This inhibition correlates with reduced cell viability in cancer cell lines, indicating potential therapeutic benefits.
- Animal Models : Animal studies are necessary to assess the efficacy and safety profile of this compound in vivo. Early results from similar compounds suggest promising anti-cancer activity, but further research is needed to confirm these findings specifically for this compound.
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for determining its therapeutic potential. Interaction studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to target proteins.
- Functional Assays : Measuring the impact of binding on enzyme activity or cellular processes.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)11-5-7-18-15(9-11)21-12-6-8-22-10-12/h1-5,7,9,12H,6,8,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEXXXCDZLFYSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














